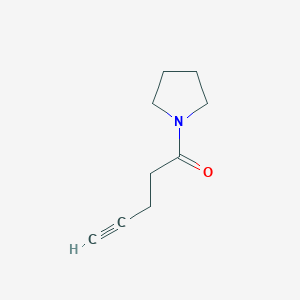
2-(4-iso-Propylphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iso-Propylphenyl)ethanethiol is an organic compound with the molecular formula C11H16S. It belongs to the class of thiols, which are sulfur-containing organic compounds characterized by the presence of a thiol group (-SH). This compound is known for its distinct odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 4-iso-propylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reduced using lithium aluminum hydride to yield the desired thiol . Another method involves the reaction of 4-iso-propylphenylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents such as bromine or chlorine
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids
Reduction: Corresponding alkanes
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
2-(4-iso-Propylphenyl)ethanethiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-iso-Propylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial in redox reactions and can affect cellular signaling pathways .
Comparación Con Compuestos Similares
2-(4-iso-Propylphenyl)ethanethiol can be compared with other thiols such as ethanethiol, butanethiol, and methanethiol. These compounds share similar chemical properties but differ in their molecular structures and specific applications . For example:
Ethanethiol: Known for its use as an odorant in natural gas.
Butanethiol: Used in the synthesis of pharmaceuticals and agrochemicals.
Methanethiol: Used in the production of methionine, an essential amino acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications .
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYVKOGBOBKBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)



![N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide](/img/structure/B7906933.png)









